SOLOPHENYL BORDEAUX A2BL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SOLOPHENYL BORDEAUX A2BL: is a direct dye commonly used in the textile industry for dyeing cellulosic fibers. It is known for its excellent lightfastness and washfastness properties, making it a popular choice for coloring fabrics. The compound is also referred to as C.I. Direct Red 92 and has the chemical formula C_32H_20N_6Na_4O_14S_4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SOLOPHENYL BORDEAUX A2BL involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically takes place in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst. The diazotized intermediate is then coupled with a naphthol derivative to form the final dye compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The dye is then isolated through filtration, washed to remove impurities, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: SOLOPHENYL BORDEAUX A2BL primarily undergoes substitution reactions due to the presence of aromatic rings in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the dye, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium dithionite or zinc dust in acidic conditions can reduce the dye to its leuco form, which is colorless.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinonoid structures, while reduction typically results in the formation of colorless leuco compounds .
Scientific Research Applications
SOLOPHENYL BORDEAUX A2BL has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the kinetics and mechanisms of dyeing processes.
Biology: The dye is used in histological staining to highlight specific structures in biological tissues.
Industry: Beyond textiles, the dye is used in the paper and leather industries for coloring products.
Mechanism of Action
The mechanism of action of SOLOPHENYL BORDEAUX A2BL involves its interaction with the fibers or materials it is used to dye. The dye molecules form strong ionic and hydrogen bonds with the hydroxyl groups present in cellulosic fibers, leading to the formation of a stable dye-fiber complex. This interaction is facilitated by the presence of sulfonic acid groups in the dye, which enhance its solubility and affinity for the fibers .
Comparison with Similar Compounds
C.I. Direct Red 81: Another direct dye used for dyeing cellulosic fibers, known for its bright red color and good fastness properties.
C.I. Direct Red 28: A direct dye with similar applications but different shade and fastness properties.
C.I. Direct Red 80: Known for its excellent lightfastness and washfastness, similar to SOLOPHENYL BORDEAUX A2BL.
Uniqueness: this compound stands out due to its superior lightfastness and washfastness, making it particularly suitable for applications where long-term color retention is essential. Its ability to form strong bonds with cellulosic fibers also contributes to its widespread use in the textile industry .
Properties
CAS No. |
12239-50-8 |
---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.